molecular formula C12H14N2O2 B8719141 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol

Cat. No.: B8719141
M. Wt: 218.25 g/mol
InChI Key: KULPEMIOTUCHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while substitution reactions could introduce various functional groups onto the phenylmethyl moiety .

Scientific Research Applications

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The phenylmethyl group may enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring and the phenylmethyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-(3-benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol

InChI

InChI=1S/C12H14N2O2/c15-8-4-7-12-13-11(14-16-12)9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2

InChI Key

KULPEMIOTUCHSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CCCO

Origin of Product

United States

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